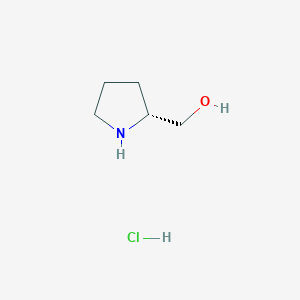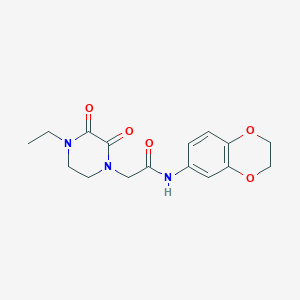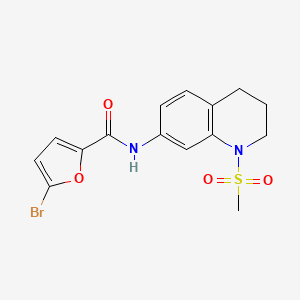![molecular formula C17H17ClFN5O B2994258 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide CAS No. 2034615-59-1](/img/structure/B2994258.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C17H17ClFN5O and its molecular weight is 361.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiasthma Agents
Research on triazolopyrimidines has shown their potential as mediator release inhibitors, which can be applied in the development of antiasthma agents. The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, through a series of chemical reactions, has led to compounds with notable activity in inhibiting mediator release, an essential feature for antiasthma drugs (Medwid et al., 1990).
Anticancer Agents
A distinct mechanism of action has been identified for a series of triazolopyrimidines, wherein they promote tubulin polymerization but do not bind competitively with paclitaxel, unlike other anticancer agents. This unique mechanism, along with the ability to overcome resistance attributed to multidrug resistance transporter proteins, positions these compounds as promising anticancer agents. The synthesis and structure-activity relationship (SAR) studies have established clear requirements for optimal activity, including specific substituent groups for achieving high potency (Zhang et al., 2007).
Antimicrobial and Antitumor Activities
The synthesis of novel derivatives and their application in treating various diseases have been a focus of research. Compounds incorporating the triazolopyrimidine scaffold have demonstrated antimicrobial and antitumor activities. For instance, novel N-arylpyrazole-containing enaminones have shown inhibitory effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil, a standard in cancer treatment. Additionally, the antimicrobial activity of these compounds has been evaluated, showing promising results (Riyadh, 2011).
Antitumor Activity and Mechanisms
The development of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents has led to new derivatives with significant activity against a range of microorganisms. Furthermore, structural elucidation, spectroscopic characterization, and biological activity assessments of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate have provided insights into the antimicrobial potential of these compounds (Farghaly & Hassaneen, 2013; Lahmidi et al., 2019).
properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN5O/c18-14-5-3-12(8-15(14)19)4-6-16(25)20-7-1-2-13-9-21-17-22-11-23-24(17)10-13/h3,5,8-11H,1-2,4,6-7H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAZVEJIKODYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)


![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2994187.png)
![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)


![N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2994194.png)
